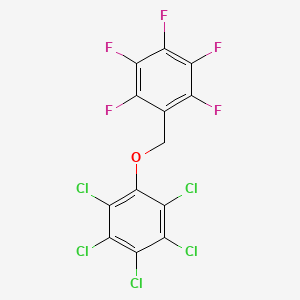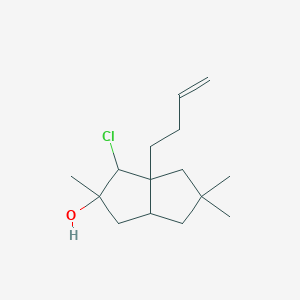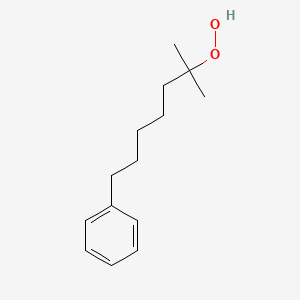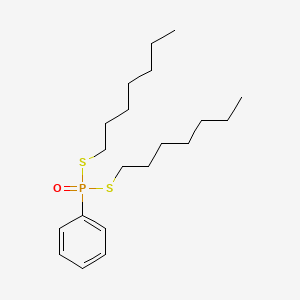![molecular formula C12H22O2Si B14423200 Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 80814-86-4](/img/structure/B14423200.png)
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is a chemical compound with the molecular formula C11H20O2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to a butynyl chain with an oxane ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane can be synthesized through several methods. One common route involves the reaction of chlorotrimethylsilane with 3-(oxan-2-yloxy)prop-1-yne in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere, such as under argon or nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Medicine: Research into drug development often utilizes this compound to create new pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group provides stability and reactivity, allowing the compound to interact with different molecular targets and pathways. The oxane ring and butynyl chain contribute to its versatility in forming diverse chemical structures.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl{3-[(oxan-3-yl)oxy]but-1-yn-1-yl}silane: Similar in structure but with a different position of the oxane ring.
Trimethyl{3-[(tetrahydro-2H-pyran-2-yl)oxy]prop-1-yn-1-yl}silane: Contains a tetrahydropyran ring instead of an oxane ring.
Trimethyl{3-[(prop-2-yn-1-yloxy)prop-1-yn-1-yl]silane}: Features a propynyl chain instead of a butynyl chain.
Uniqueness
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is unique due to its specific combination of a trimethylsilyl group, an oxane ring, and a butynyl chain. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
| 80814-86-4 | |
Fórmula molecular |
C12H22O2Si |
Peso molecular |
226.39 g/mol |
Nombre IUPAC |
trimethyl-[3-(oxan-2-yloxy)but-1-ynyl]silane |
InChI |
InChI=1S/C12H22O2Si/c1-11(8-10-15(2,3)4)14-12-7-5-6-9-13-12/h11-12H,5-7,9H2,1-4H3 |
Clave InChI |
ARFOVKKDEJPAOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C[Si](C)(C)C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)



![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)

